molecular formula C9H8ClFO2 B6306178 Methyl 4-chloro-5-fluoro-2-methylbenzoate CAS No. 1352887-83-2

Methyl 4-chloro-5-fluoro-2-methylbenzoate

Cat. No.: B6306178
CAS No.: 1352887-83-2
M. Wt: 202.61 g/mol
InChI Key: IZNLRPKDLJOZFQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-fluoro-2-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the substituent introduced, products can include various substituted benzoates.

    Oxidation: 4-chloro-5-fluoro-2-methylbenzoic acid.

    Reduction: 4-chloro-5-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-5-fluoro-2-methylbenzoate is used in diverse scientific research fields:

    Chemistry: As an intermediate in organic synthesis, it is used to prepare more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-fluoro-2-methylbenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary, but typically involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-fluoro-2-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

methyl 4-chloro-5-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLRPKDLJOZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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